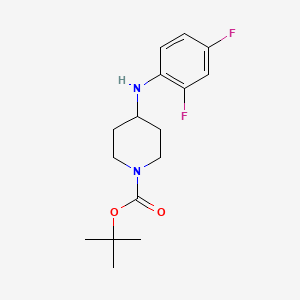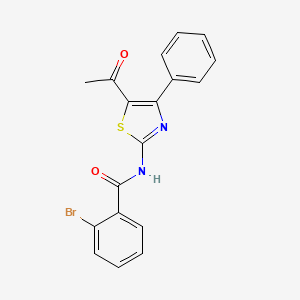
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide, commonly known as APTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APTB belongs to the thiazole family of compounds and has been extensively studied for its biological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocycles : A study by Zhou, Linden, and Heimgartner (2000) details the synthesis of selenourea derivatives and 1,3-selenazoles from N-phenylbenzamides, which are related to the chemical structure of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide. These compounds were found to have stable crystalline states and could be transformed into various derivatives (Zhou, Linden, & Heimgartner, 2000).
Ring Transformation Reactions : Research by Kamble, Latthe, and Badami (2007) explored the transformation of sydnone derivatives into oxadiazol-2-ones, demonstrating the chemical versatility of compounds structurally related to this compound. These compounds exhibited significant antifungal activity (Kamble, Latthe, & Badami, 2007).
Biomedical Applications
Anticancer Properties : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, which are structurally similar to the compound , and investigated their potential as anticancer agents. These compounds showed promising results in inhibiting the growth of various cancer cell lines (Osmaniye et al., 2018).
Antimicrobial Activity : Desai, Rajpara, and Joshi (2013) synthesized thiazole derivatives incorporating a benzamide moiety and assessed their antibacterial and antifungal properties. These compounds were found to be effective against a range of microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anti-HIV Activity : Aslam et al. (2014) synthesized a series of acetohydrazides structurally related to this compound and evaluated their anti-HIV-1 activity. Some of these compounds exhibited significant inhibitory effects on HIV-1 replication (Aslam et al., 2014).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-7-3-2-4-8-12)20-18(24-16)21-17(23)13-9-5-6-10-14(13)19/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCHGMNBWIOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

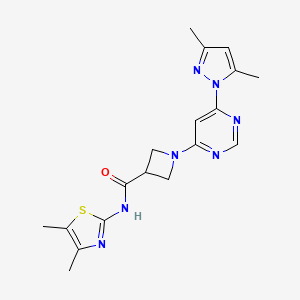
![N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574878.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)
![N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide](/img/structure/B2574882.png)
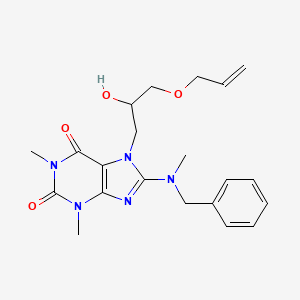
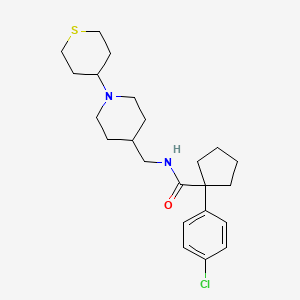
![N-(2-cyclohex-1-en-1-ylethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574889.png)
![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)
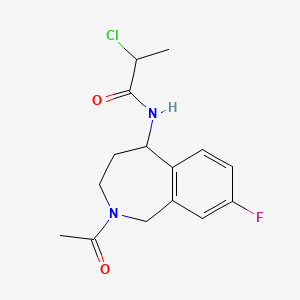
![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)


